(Butylsulfinyl)-D-alanine
Overview
Description
(Butylsulfinyl)-D-alanine is a chiral sulfinamide compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is known for its utility as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Its unique structure, featuring a butylsulfinyl group attached to the D-alanine backbone, makes it a valuable tool in stereoselective synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butylsulfinyl)-D-alanine typically involves the reaction of D-alanine with butylsulfinyl chloride. The process begins with the protection of the amino group of D-alanine, followed by the introduction of the butylsulfinyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, typically argon, to prevent oxidation of the sulfinyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Butylsulfinyl)-D-alanine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfinyl group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like triethylamine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted compounds depending on the nature of the substituent introduced during the reaction .
Scientific Research Applications
(Butylsulfinyl)-D-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drugs and therapeutic agents, particularly those requiring high enantiomeric purity.
Industry: It is used in the production of fine chemicals and specialty materials, where stereoselectivity is crucial
Mechanism of Action
The mechanism of action of (Butylsulfinyl)-D-alanine involves its role as a chiral auxiliary. The butylsulfinyl group provides steric hindrance and electronic effects that influence the stereochemistry of the reactions it participates in. This allows for the selective formation of one enantiomer over the other, making it a valuable tool in asymmetric synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate being transformed .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Another widely used chiral auxiliary in asymmetric synthesis.
tert-Butylsulfinyl chloride: Used as a reagent in the synthesis of sulfinamides.
Sulfinimines: Used in the synthesis of N-heterocycles and other complex molecules
Uniqueness
(Butylsulfinyl)-D-alanine is unique due to its specific structure, which combines the properties of a sulfinyl group with the chiral center of D-alanine. This combination provides distinct steric and electronic effects that enhance its utility in stereoselective synthesis compared to other similar compounds .
Properties
IUPAC Name |
(2R)-2-amino-3-butylsulfinylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-2-3-4-12(11)5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-,12?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFHOPPJBYHALQ-RLWMBFFFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20702-80-1 | |
Record name | L-Cysteine, S-butyl-, S-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20702-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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